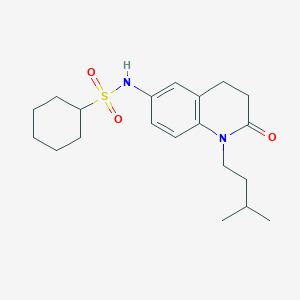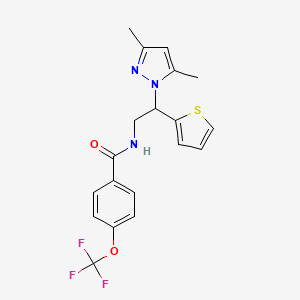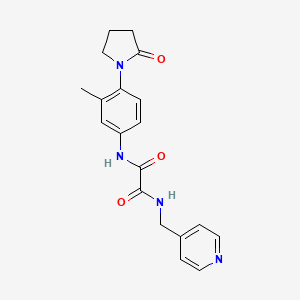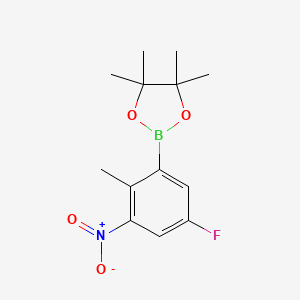
N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide, also known as CCMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. CCMA is a small molecule that belongs to the class of amides and has a molecular weight of 310.35 g/mol.
作用機序
The exact mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide has also been shown to have anticonvulsant effects, reducing the severity and frequency of seizures in animal models of epilepsy. In addition, N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide has been shown to have antibacterial and antifungal effects, inhibiting the growth of a range of microorganisms.
実験室実験の利点と制限
N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide has several advantages for use in lab experiments. It is a small molecule that is relatively easy to synthesize and purify. N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide is also stable, making it suitable for use in long-term experiments. However, N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide also has some limitations. It has low solubility in water, which can make it difficult to administer in certain experiments. In addition, N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
将来の方向性
There are several future directions for research on N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide. One area of interest is the development of new drugs based on N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide. Researchers are exploring the potential of N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide derivatives for the treatment of a range of diseases, including Alzheimer's disease, epilepsy, and bacterial infections. Another area of interest is the elucidation of the exact mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide. Further research is needed to understand how N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide interacts with specific enzymes and receptors in the body. Finally, researchers are exploring the potential of N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide as a tool for studying the role of inflammation and neuronal activity in the development of disease.
合成法
N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide can be synthesized through a multi-step reaction process that involves the use of various reagents and catalysts. The synthesis starts with the condensation of 4-nitrobenzaldehyde with cyclobutanone to form 4-nitrocyclobutanecarbaldehyde. This intermediate is then reacted with methylamine to produce N-methyl-4-nitrocyclobutanecarboxamide. The final step involves the reaction of N-methyl-4-nitrocyclobutanecarboxamide with cyanogen bromide to form N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide.
科学的研究の応用
N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide has been shown to have potential applications in drug discovery and development. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide has also been studied for its potential use as a treatment for Alzheimer's disease and other neurological disorders. In addition, N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide has been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.
特性
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-16(14(10-15)7-2-8-14)13(18)9-11-3-5-12(6-4-11)17(19)20/h3-6H,2,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRLPPLPTFQXLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC=C(C=C1)[N+](=O)[O-])C2(CCC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-N-methyl-2-(4-nitrophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chloro-2-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2379391.png)

![Tert-butyl 2-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetate](/img/structure/B2379394.png)

![3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2379396.png)

![1-[1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl]ethan-1-one](/img/structure/B2379400.png)
![[1-Methyl-5-(piperidin-1-ylmethyl)pyrazol-4-yl]methanamine](/img/structure/B2379402.png)
![2-Hydroxy-5-[(2,4,5-trimethylphenyl)sulfonylamino]benzoic acid](/img/structure/B2379405.png)

![1-[(3,5-Difluorophenyl)methyl]-4-methylpyrazole](/img/structure/B2379407.png)


